molecular formula C10H20N2O4 B098509 Di-tert-butyl hydrazine-1,2-dicarboxylate CAS No. 16466-61-8

Di-tert-butyl hydrazine-1,2-dicarboxylate

Cat. No. B098509
CAS RN: 16466-61-8
M. Wt: 232.28 g/mol
InChI Key: TYSZETYVESRFNT-UHFFFAOYSA-N
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Patent
US06969728B2

Procedure details

To a stirred solution of the product of step 2 (3.40 g, 6.42 mmol) and 2-(1-trityl-1H-imidazol-4-yl)-ethanol (2.73 g, 7.70 mmol) in methylene chloride (40 mL) was added triphenylphosphine (2.19 g, 8.35 mmol) followed by di-tert-butyl azodicarboxylate (1.77 g, 7.69 mmol). After 3 hours the reaction was concentrated and the residue partitioned between ethyl acetate and aqueous sodium bicarbonate solution. The organic layer was dried (sodium sulfate) and concentrated to yield an amber gum. Flash chromatography over silica (methylene chloride/methanol) afforded 5.42 g (97%) of partially purified product (contaminated with di-tert-butyl hydrazodiformate) as a pale yellow foam: 1H NMR (CDCl3) δ 7.81-7.74 (m, 1H), 7.64-7.55 (m, 1H), 7.53-7.44 (m, 2H), 7.41-7.03 (m, 31H), 6.69 (t, J=5.6, 1H), 6.53 (s, 1H), 4.48 (t, J=8.1, 1H), 4.08 (t, J=8.1, 1H), 3.84-3.58 (m, 4H), 3.44-3.34 (m, 1H), 2.91-3.80 (m, 1H), 2.78-2.68 (m, 1H), 2.63-2.51 (m, 1H) ppm.
Name
product
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)CNC(=O)[C@H](NS(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)CC2C=CC=CC=2)C=CC=CC=1.C(N1C=C(CCO)N=C1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:85]([C:94]([O:96][C:97]([CH3:100])([CH3:99])[CH3:98])=[O:95])=[N:86][C:87]([O:89][C:90]([CH3:93])([CH3:92])[CH3:91])=[O:88]>C(Cl)Cl>[NH:85]([C:94]([O:96][C:97]([CH3:100])([CH3:99])[CH3:98])=[O:95])[NH:86][C:87]([O:89][C:90]([CH3:91])([CH3:92])[CH3:93])=[O:88]

Inputs

Step One
Name
product
Quantity
3.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CNC([C@@H](CC1=CC=CC=C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])=O)C1=CC=CC=C1
Name
Quantity
2.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)CCO
Name
Quantity
2.19 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 3 hours the reaction was concentrated
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an amber gum

Outcomes

Product
Name
Type
product
Smiles
N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.